molecular formula C9H10N4S2 B12789018 N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine CAS No. 73109-44-1

N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine

Cat. No.: B12789018
CAS No.: 73109-44-1
M. Wt: 238.3 g/mol
InChI Key: LXXNTYGWFSTRKW-UHFFFAOYSA-N
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Description

N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with an allyl group and a methylthio group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or Lawesson’s reagent . The reaction conditions often require heating and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to adenosine receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidin-7-amine is unique due to its specific combination of an allyl group and a methylthio group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

73109-44-1

Molecular Formula

C9H10N4S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-methylsulfanyl-N-prop-2-enyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C9H10N4S2/c1-3-4-10-7-6-8(12-5-11-7)15-9(13-6)14-2/h3,5H,1,4H2,2H3,(H,10,11,12)

InChI Key

LXXNTYGWFSTRKW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N=CN=C2S1)NCC=C

Origin of Product

United States

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